![molecular formula C17H16FNO2 B5837373 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide](/img/structure/B5837373.png)
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as FMA, is a chemical compound that has gained significant interest in the scientific community due to its potential as a pharmacological tool. FMA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes. This compound has been shown to have similar effects to other CB1 receptor agonists such as THC, but with fewer side effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that this compound can reduce pain sensitivity, increase appetite, and improve memory function. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide is its selectivity for the CB1 receptor, which allows for the specific study of CB1 receptor function. This compound has also been shown to have fewer side effects compared to other CB1 receptor agonists such as THC. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of this compound in animal models of various diseases such as epilepsy and anxiety disorders. This compound may also have potential as a therapeutic agent for the treatment of various neurological disorders. Further research is needed to fully understand the potential of this compound as a pharmacological tool.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide involves the reaction of 4-fluorobenzaldehyde with 2-methoxybenzylamine to form 4-fluoro-N-(2-methoxybenzylidene)aniline. This intermediate is then reacted with acryloyl chloride to yield this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide has been investigated for its potential as a pharmacological tool in various scientific research applications. One of the main areas of interest is its use as a probe for studying the function of the cannabinoid CB1 receptor. This compound has been shown to bind selectively to the CB1 receptor, which is involved in various physiological processes such as pain, appetite, and memory. This compound has also been used to study the effects of CB1 receptor activation on synaptic transmission and plasticity in the brain.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-21-16-5-3-2-4-14(16)12-19-17(20)11-8-13-6-9-15(18)10-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKPOAKIVVETRG-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.